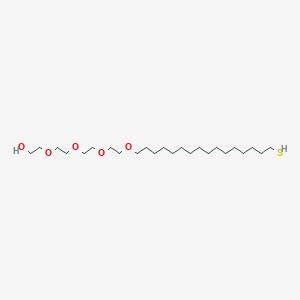![molecular formula C32H25N2+ B14203923 9-[4-(Diphenylamino)phenyl]-10-methylacridin-10-ium CAS No. 828934-36-7](/img/structure/B14203923.png)
9-[4-(Diphenylamino)phenyl]-10-methylacridin-10-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-[4-(Diphenylamino)phenyl]-10-methylacridin-10-ium is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a diphenylamino group attached to a phenyl ring, which is further connected to a methylacridin-10-ium core. The presence of these functional groups imparts distinctive electronic and photophysical properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-[4-(Diphenylamino)phenyl]-10-methylacridin-10-ium typically involves a series of organic reactions. One common method includes the reaction of diphenylamine with 4-bromobenzonitrile in the presence of palladium catalysts and strong coupling agents like sodium tert-butoxide and toluene . The resulting intermediate is then subjected to further reactions to introduce the acridin-10-ium moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as sublimation are employed to obtain ultra-pure grade chemicals . The use of high-purity reagents and controlled reaction environments is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
9-[4-(Diphenylamino)phenyl]-10-methylacridin-10-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and acridin-10-ium moieties.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, sodium tert-butoxide, and various organic solvents like toluene and ether . Reaction conditions such as temperature, pressure, and reaction time are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
科学的研究の応用
9-[4-(Diphenylamino)phenyl]-10-methylacridin-10-ium has a wide range of applications in scientific research:
作用機序
The mechanism of action of 9-[4-(Diphenylamino)phenyl]-10-methylacridin-10-ium involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various biological molecules, potentially inhibiting or activating specific pathways. For example, it has been shown to exhibit binding affinity to certain proteins, influencing their activity and leading to therapeutic effects .
類似化合物との比較
Similar Compounds
2,6-bis[4-(Diphenylamino)phenyl]-9,10-Anthracenedione: This compound shares similar structural features and is used as a red dopant material in optoelectronic applications.
4-(Diphenylamino)benzaldehyde: Another related compound with applications in organic synthesis and material science.
Uniqueness
9-[4-(Diphenylamino)phenyl]-10-methylacridin-10-ium stands out due to its unique combination of functional groups, which impart distinctive electronic and photophysical properties. These properties make it particularly valuable in applications requiring high fluorescence and stability.
特性
CAS番号 |
828934-36-7 |
|---|---|
分子式 |
C32H25N2+ |
分子量 |
437.6 g/mol |
IUPAC名 |
4-(10-methylacridin-10-ium-9-yl)-N,N-diphenylaniline |
InChI |
InChI=1S/C32H25N2/c1-33-30-18-10-8-16-28(30)32(29-17-9-11-19-31(29)33)24-20-22-27(23-21-24)34(25-12-4-2-5-13-25)26-14-6-3-7-15-26/h2-23H,1H3/q+1 |
InChIキー |
GNAYTIKJMIHGRM-UHFFFAOYSA-N |
正規SMILES |
C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)C4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{[(Pyridin-2-yl)imino]methyl}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14203845.png)
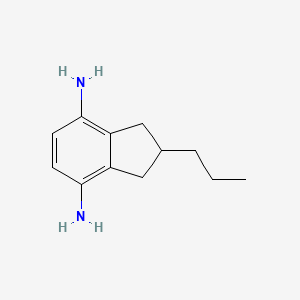
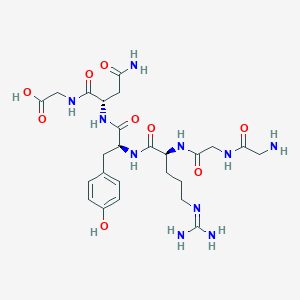

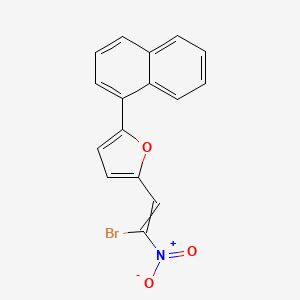
![2-[10-(Phenylsulfanyl)hexadeca-7,9-dien-7-YL]pyridine](/img/structure/B14203909.png)
![3-{[3-(Triethoxysilyl)propyl]amino}propane-1,2-diol](/img/structure/B14203914.png)
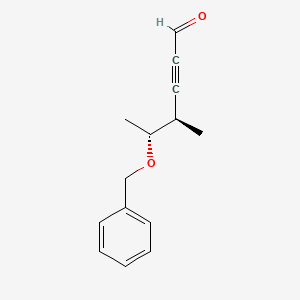
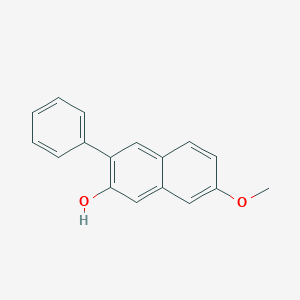
![Ethyl 2-[(2H-1,3-benzodioxol-5-yl)methoxy]pyridine-3-carboxylate](/img/structure/B14203936.png)

![Ethyl 2-[(1,3-benzothiazol-2-yl)sulfanyl]tetradecanoate](/img/structure/B14203949.png)
![Benzoic acid, 4-[2-[(2,2-diethoxyethyl)thio]ethyl]-, methyl ester](/img/structure/B14203955.png)
